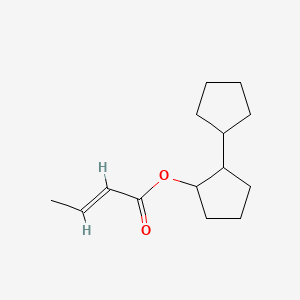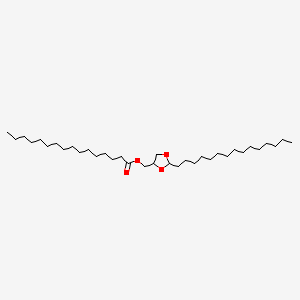
1,2,3,4,5,8-Hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,8-Hexahydronaphthalene is a chemical compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a derivative of naphthalene, where the aromatic ring system is partially hydrogenated, resulting in a compound that retains some of the structural features of naphthalene but with different chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5,8-Hexahydronaphthalene can be synthesized through the partial hydrogenation of naphthalene. This process typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions . The reaction can be represented as follows:
C10H8+3H2→C10H14
Industrial Production Methods
In an industrial setting, the hydrogenation of naphthalene is carried out in large reactors where naphthalene is exposed to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure the selective hydrogenation of the aromatic rings without over-reduction.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5,8-Hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Further reduction can lead to the formation of decahydronaphthalene.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Decahydronaphthalene.
Substitution: Halogenated derivatives of hexahydronaphthalene.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,8-Hexahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of partially hydrogenated aromatic systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5,8-Hexahydronaphthalene involves its interaction with molecular targets through its partially hydrogenated aromatic system. The compound can participate in various chemical reactions due to the presence of both saturated and unsaturated carbon atoms. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decahydronaphthalene: Fully hydrogenated naphthalene with the formula C₁₀H₁₈.
Tetralin (1,2,3,4-Tetrahydronaphthalene): Partially hydrogenated naphthalene with the formula C₁₀H₁₂.
Uniqueness
1,2,3,4,5,8-Hexahydronaphthalene is unique due to its specific degree of hydrogenation, which imparts distinct chemical properties compared to fully hydrogenated or less hydrogenated derivatives. Its partially hydrogenated structure allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
36231-13-7 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C10H14/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2H,3-8H2 |
InChI-Schlüssel |
CCLPTDRLVDMCRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)CC=CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



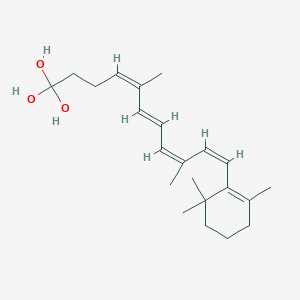
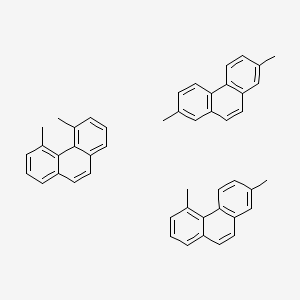
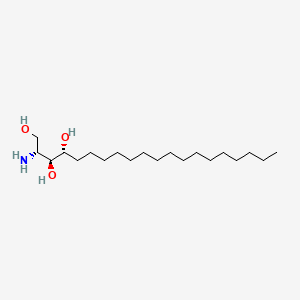
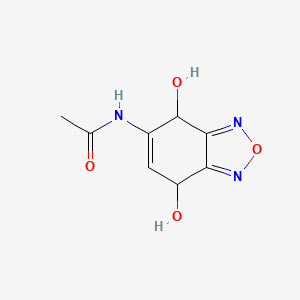
![(3R)-3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one](/img/structure/B13829451.png)
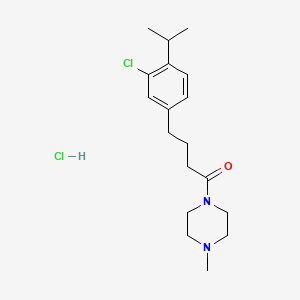

![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
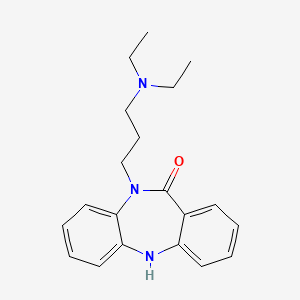
![[3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (9Z,12Z)-icosa-9,12-dienoate](/img/structure/B13829470.png)

